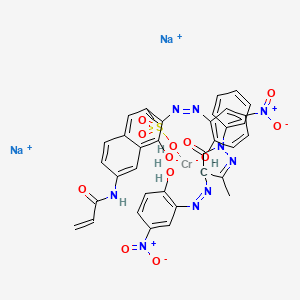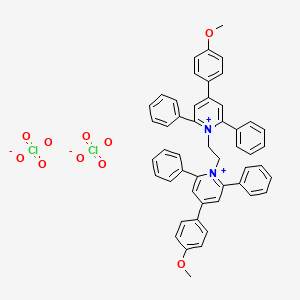
(+-)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is a complex organic compound belonging to the indenoisoquinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of Schiff bases with homophthalic anhydrides, followed by cyclization reactions. The use of thionyl chloride is often employed to facilitate the formation of the indenoisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be applied to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoisoquinolines .
Wissenschaftliche Forschungsanwendungen
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the induction of DNA damage response and the activation of apoptotic signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indenoisoquinoline: A class of compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase I inhibitor with a different structural framework.
Quinoline: A related compound with a simpler structure and different biological activities.
Uniqueness
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I without the structural complexity of camptothecin makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
136540-28-8 |
|---|---|
Molekularformel |
C22H23NO6 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
11-hydroxy-2,3,8,9-tetramethoxy-6,11-dimethylindeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO6/c1-22(25)14-10-18(29-6)17(28-5)9-13(14)20-19(22)11-7-15(26-3)16(27-4)8-12(11)21(24)23(20)2/h7-10,25H,1-6H3 |
InChI-Schlüssel |
UNHMZCIQRJNBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


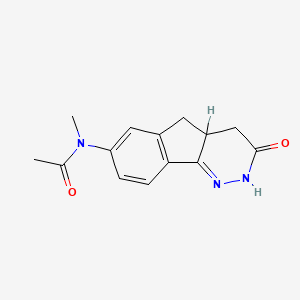

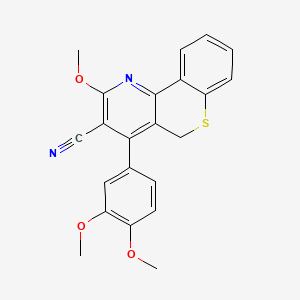
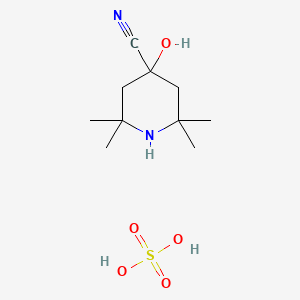


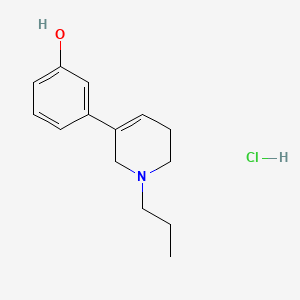


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
